molecular formula C26H25NO6 B1597723 Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid CAS No. 511272-40-5

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Cat. No. B1597723
M. Wt: 447.5 g/mol
InChI Key: QSMAODFWAGUNGQ-JOCHJYFZSA-N
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Description

“Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” is a compound with the empirical formula C26H25NO6 . It is a solid substance with a molecular weight of 447.48 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of compounds similar to “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the synthesis of tetrazole derivatives .


Molecular Structure Analysis

The molecular structure of “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” can be represented by the SMILES string COc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1OC .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” have been studied . For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to oxidize several aromatic donors to the corresponding cation radicals .


Physical And Chemical Properties Analysis

“Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” is a solid substance . It is soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid serves as a key precursor in the solid-phase synthesis of peptide amides using the Fmoc methodology. This approach allows for the efficient production of peptides with precise control over their sequence and structure. For example, a modified benzhydrylamine reagent, incorporating a dimethoxybenzhydrylamine derivative, has been demonstrated as a useful handle for the synthesis of C-terminal amide peptides, highlighting the versatility of Fmoc-based synthesis in generating peptide amides with specific functional termini (Funakoshi et al., 1988).

Development of Bio-inspired Materials

Fmoc-modified amino acids, including Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, have been explored for their self-assembly properties, leading to the development of functional materials. These materials find applications in various domains, such as cell cultivation, bio-templating, and drug delivery, due to their inherent hydrophobicity and aromaticity, which promote the association of building blocks. The self-organization of Fmoc-modified amino acids into complex structures illustrates the potential of these compounds in creating biocompatible and biodegradable materials (Tao et al., 2016).

Antibacterial Composite Materials

The antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks have been highlighted in recent research. These materials, incorporating Fmoc-protected phenylalanine derivatives, show significant effects on bacterial morphology and viability. This research opens avenues for integrating these nanoassemblies into composite materials for biomedical applications, demonstrating a novel approach to enhancing the antibacterial properties of materials used in healthcare (Schnaider et al., 2019).

Supramolecular Hydrogels

Research into Fmoc-protected phenylalanine derivatives has also extended into the development of supramolecular hydrogels. These hydrogels, formed through the self-assembly of low molecular weight hydrogelators, have been studied for their potential in drug delivery and tissue engineering. Modifications to the side chain of Fmoc-phenylalanine derivatives, such as halogenation, have been found to dramatically enhance self-assembly and hydrogelation, offering insights into designing hydrogels with tailored mechanical and biological properties (Ryan et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid” could involve further exploration of its potential applications in various fields, such as medicine, industry, biology, and drug discovery . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

(3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAODFWAGUNGQ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375912
Record name (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

CAS RN

511272-40-5
Record name (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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